Mercaptoacetic acid benzyl ester is a chemical compound with the molecular formula C9H10O2S . It’s used in various scientific fields, including life science, material science, chemical synthesis, chromatography, and analytical research .
One specific application of Mercaptoacetic acid benzyl ester is in the synthesis of benzyl ethers and esters . This process involves the use of 2-benzyloxypyridine, which is N-methylated to deliver the active reagent in situ . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are important considerations .
Another potential application is in the field of biochemistry, where it could be used as an inhibitor of certain enzymes . .
Mercaptoacetic acid benzyl ester is an organic compound with the molecular formula and a molecular weight of approximately 182.24 g/mol. It is also known systematically as benzyl mercaptoacetate. This compound is characterized by its colorless appearance and is classified as an ester, specifically the esterification product of thioglycolic acid and benzyl alcohol. Its structure features a thiol group, which imparts unique chemical properties, making it useful in various applications within chemical and biological research .
These reactions highlight the versatility of mercaptoacetic acid benzyl ester in synthetic organic chemistry.
The synthesis of mercaptoacetic acid benzyl ester typically involves the following methods:
Mercaptoacetic acid benzyl ester finds applications across various fields:
Studies on the interactions of mercaptoacetic acid benzyl ester with other compounds reveal its utility in complexation reactions. For instance, it can form complexes with metal ions, which may enhance its biological activity or modify its physical properties. Investigations into its interactions with biomolecules are ongoing, aiming to understand its potential roles in biological systems better .
Mercaptoacetic acid benzyl ester shares structural similarities with other compounds containing thiol or thioester functionalities. Below is a comparison with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Mercaptoacetic Acid | Simple thiol compound; used in protein chemistry. | |
Thiophenol | Aromatic thiol; known for its reactivity and use in organic synthesis. | |
Benzyl Thioacetate | Similar structure; used in organic synthesis but lacks carboxylic functionality. |
Mercaptoacetic acid benzyl ester is unique due to its specific combination of an aromatic ring and a thiol group within an ester framework, offering distinct reactivity patterns and potential applications not found in simpler thiols or esters.
The molecular composition reflects the esterification product of thioglycolic acid with benzyl alcohol, resulting in a compound that maintains the characteristic features of both parent molecules while forming a new covalent ester linkage [7]. The relatively low molecular weight of 182.24 grams per mole places this compound within the range typical of small organic molecules used in synthetic organic chemistry applications [3] [4].
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₀O₂S | [3] |
Molecular Weight | 182.24 g/mol | [3] [4] |
Elemental Composition (Carbon) | 59.33% | [3] |
Elemental Composition (Hydrogen) | 5.53% | [3] |
Elemental Composition (Oxygen) | 17.56% | [3] |
Elemental Composition (Sulfur) | 17.58% | [3] |
The molecular architecture of mercaptoacetic acid benzyl ester encompasses multiple distinct functional groups that collectively define its chemical reactivity and physical properties [8]. The compound features a terminal thiol group (-SH) attached to a methylene carbon adjacent to the carbonyl center, representing the mercaptoacetic acid moiety [7] [8]. This thiol functionality serves as a highly reactive nucleophilic center capable of participating in various chemical transformations, including disulfide bond formation under oxidative conditions [9] [10].
The ester functional group (COO) constitutes the central structural element connecting the mercaptoacetic acid portion to the benzyl moiety . This ester linkage is characterized by a carbonyl carbon (C=O) that exhibits electrophilic properties, making it susceptible to nucleophilic attack under appropriate reaction conditions [11] [12]. The carbonyl group also contributes to the compound's spectroscopic characteristics, typically appearing in infrared spectra around 1755-1740 cm⁻¹ [13].
The benzyl component introduces an aromatic system into the molecular structure, consisting of a phenyl ring connected through a methylene bridge to the ester oxygen [8]. This aromatic moiety provides opportunities for π-π stacking interactions and contributes to the compound's overall hydrophobic character [14]. The benzyl group also serves as a protecting group for the carboxylic acid functionality, allowing selective chemical modifications at other molecular sites [8].
Functional Group | Location | Chemical Significance |
---|---|---|
Thiol (-SH) | Terminal carbon adjacent to carbonyl | Reactive nucleophilic center, disulfide bond formation |
Ester (COO) | Central linking group | Hydrolyzable under specific conditions |
Carbonyl (C=O) | Ester carbonyl carbon | Electrophilic center for nucleophilic attack |
Benzyl moiety | Phenylmethyl group | Aromatic system, hydrophobic interactions |
Methylene bridges | Connecting functional groups | Conformational flexibility |
The International Union of Pure and Applied Chemistry systematic name for this compound is benzyl 2-sulfanylacetate, reflecting the current nomenclature conventions that employ "sulfanyl" to designate thiol-containing functional groups [8] [15]. This systematic naming clearly identifies the benzyl ester of 2-sulfanylacetic acid, providing unambiguous chemical identification according to established nomenclature rules [16].
The compound is recognized by numerous common names that reflect different aspects of its chemical structure and historical naming conventions [3] [4] [5]. The most frequently used common name, mercaptoacetic acid benzyl ester, directly indicates the esterification relationship between mercaptoacetic acid and benzyl alcohol [3]. Alternative designations include benzyl 2-mercaptoacetate, which emphasizes the mercapto (thiol) functionality, and benzyl mercaptoacetate, representing a shortened version of the systematic name [4] [17].
Additional nomenclature variations found in chemical literature include acetic acid, mercapto-, phenylmethyl ester, which follows classical organic nomenclature patterns by describing the acetic acid derivative with mercapto substitution [3] [17]. The term benzyloxycarbonylmethylmercaptan has also been employed, though this represents a less systematic approach to naming the compound [4] [5].
Nomenclature Type | Name | Reference |
---|---|---|
International Union of Pure and Applied Chemistry | benzyl 2-sulfanylacetate | [8] [15] |
Common Name (Primary) | Mercaptoacetic acid benzyl ester | [3] [4] |
Alternative Common Name | benzyl 2-mercaptoacetate | [4] [17] |
Alternative Common Name | Benzyl mercaptoacetate | [5] [17] |
Systematic Alternative | Acetic acid, mercapto-, phenylmethyl ester | [3] [17] |
Descriptive Name | benzyloxycarbonylmethylmercaptan | [4] [5] |
Mercaptoacetic acid benzyl ester belongs to a broader class of mercaptoacetic acid esters that share the common structural feature of a thiol-containing acetic acid derivative linked through ester bonds to various alcohol moieties [18] [19]. The most directly related compounds include methyl mercaptoacetate and ethyl mercaptoacetate, which differ only in the alkyl chain length of the ester group [20] [19]. These smaller ester analogs maintain the same mercaptoacetic acid backbone while providing different physical properties and reactivity profiles [19].
Within the broader category of organosulfur compounds, mercaptoacetic acid benzyl ester shares structural similarities with benzyl mercaptan, which contains the same benzyl group but lacks the carboxylic acid functionality [14]. Thiophenol represents another related aromatic thiol compound, though it lacks the aliphatic chain and ester functionality present in mercaptoacetic acid benzyl ester [14].
The parent compound, thioglycolic acid or mercaptoacetic acid, serves as the foundational structure from which the benzyl ester derivative is formed [7] [10]. This parent acid contains both thiol and carboxylic acid functional groups without the ester modification [10] [21]. Other related thioesters include benzyl thioacetate, which represents a structural isomer where the sulfur atom is positioned differently within the molecular framework .
Research has identified numerous mercaptoacetic acid thioester derivatives that have been developed for specific applications, particularly as enzyme inhibitors [18] [22]. These compounds demonstrate the versatility of the mercaptoacetic acid scaffold for chemical modification and functional optimization [23] [22].
Compound Name | Molecular Formula | Structural Relationship |
---|---|---|
Thioglycolic acid | C₂H₄O₂S | Parent acid compound |
Methyl mercaptoacetate | C₃H₆O₂S | Methyl ester analog |
Ethyl mercaptoacetate | C₄H₈O₂S | Ethyl ester analog |
Benzyl mercaptan | C₇H₈S | Benzyl thiol without carboxyl group |
Thiophenol | C₆H₆S | Aromatic thiol compound |
Benzyl thioacetate | C₉H₁₀OS | Structural isomer with different sulfur positioning |
The compound is catalogued in PubChem under the Compound Identifier 431757, where it is listed with the preferred name benzyl 2-sulfanylacetate [15] [25] [16]. PubChem provides extensive structural, physical, and chemical property data derived from computational methods and experimental observations [25] [16]. The International Chemical Identifier for this compound is InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2, which encodes the complete molecular structure in a standardized format [8] [25].
The corresponding International Chemical Identifier Key, XTCXSNIRIUQZLY-UHFFFAOYSA-N, provides a shortened hash representation of the molecular structure for efficient database searching and cross-referencing [8] [25]. The Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)COC(=O)CS offers a compact string representation of the molecular structure that facilitates computational analysis and database operations [8] [25].
European regulatory databases recognize this compound under the European Community number 867-779-4, which is used for chemical substance identification within European Union regulatory frameworks [15] [16]. The United States Environmental Protection Agency DSSTox database assigns the identifier DTXSID00330692 for toxicological and environmental fate studies [3] [15].
Database System | Identifier | Purpose |
---|---|---|
Chemical Abstracts Service | 7383-63-3 | Primary chemical registry |
PubChem | CID 431757 | Chemical information database |
European Community | 867-779-4 | European Union regulatory identification |
DSSTox | DTXSID00330692 | Environmental and toxicological data |
International Chemical Identifier | InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 | Structural encoding |
International Chemical Identifier Key | XTCXSNIRIUQZLY-UHFFFAOYSA-N | Structural hash identifier |
Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)COC(=O)CS | Linear molecular representation |
Limited crystallographic data is available specifically for mercaptoacetic acid benzyl ester in the current scientific literature [13] [26] [27]. However, related mercaptoacetic acid derivatives have been subjected to X-ray crystallographic analysis, providing insights into the structural characteristics of compounds containing similar functional groups [27] [28].
Studies on mercaptoacetic acid ester derivatives have revealed important structural parameters through single-crystal X-ray diffraction techniques [13] [27]. For related compounds containing mercaptoacetic acid moieties, crystallographic investigations have demonstrated typical C-C bond lengths averaging 0.004 Å, with refinement factors typically ranging from 0.037 to 0.062 [27]. These studies have employed standard crystallographic temperatures around 295 K for data collection [27].
Research on structurally related compounds has shown that mercaptoacetic acid derivatives can form hydrogen bonding networks in the solid state, particularly involving the thiol functional group [27]. The dihedral angles between aromatic ring systems and mercaptoacetic acid planes in related structures have been measured at approximately 81.75 degrees, indicating significant conformational flexibility [27].
Crystallographic studies of mercaptoacetic acid thioester compounds have utilized various space groups, with monoclinic crystal systems being commonly observed [26]. The crystallization behavior of these compounds appears to be influenced by the nature of the substituent groups and the intermolecular interactions available in the solid state [26] [27].
Crystallographic Parameter | Typical Values for Related Compounds | Reference |
---|---|---|
Mean C-C bond length | 0.004 Å | [27] |
R-factor range | 0.037-0.062 | [27] |
Data collection temperature | 295 K | [27] |
Typical dihedral angle | 81.75° | [27] |
Common crystal system | Monoclinic | [26] |
Data-to-parameter ratio | 17.8 | [27] |
Mercaptoacetic acid benzyl ester exists as a liquid at room temperature (20°C) under standard atmospheric conditions [2]. The compound presents as a colorless to almost colorless transparent liquid [2], exhibiting excellent optical clarity typical of high-purity organic esters. The liquid maintains its physical state across a wide temperature range, with no reported melting point data indicating the compound remains in liquid form under normal laboratory and industrial conditions.
The compound is characterized by its distinctive odor profile, described as having a slight garlic smell with strong unpleasant odor characteristics [2]. This olfactory signature is attributed to the presence of the sulfur-containing thiol functional group, which is characteristic of mercaptoacetic acid derivatives and thioglycolic acid esters.
Melting Point: No melting point has been experimentally determined or reported in the available literature for mercaptoacetic acid benzyl ester. The compound appears to remain in liquid form under standard conditions, suggesting the melting point lies well below room temperature.
Boiling Point: Multiple sources report varying boiling point values for mercaptoacetic acid benzyl ester:
This variation in reported boiling points may be attributed to differences in measurement techniques, sample purity, or experimental conditions. The higher value of 285.9°C at 760 mmHg represents measurements under more precisely controlled atmospheric pressure conditions.
Density: The density of mercaptoacetic acid benzyl ester at 20°C is reported as 1.166 ± 0.06 g/cm³ (predicted value) [4] [5]. This density value places the compound in the category of moderately dense organic liquids, consistent with the presence of sulfur and the benzyl ester functional groups.
The refractive index of mercaptoacetic acid benzyl ester is consistently reported as n₂₀/D = 1.554 [5] [6] [7] [8]. This value, measured at 20°C using the sodium D-line (589.3 nm), indicates moderate optical density and is characteristic of aromatic ester compounds containing sulfur functionalities. The refractive index serves as an important physical property for compound identification and purity assessment.
Aqueous Solubility: Limited data is available regarding the water solubility of mercaptoacetic acid benzyl ester. The compound is expected to have restricted water solubility due to its hydrophobic benzyl group, despite the presence of the polar ester and thiol functionalities.
Organic Solvent Solubility: The compound demonstrates excellent solubility in common organic solvents, including:
This broad solubility profile in organic solvents facilitates its use in various synthetic applications and extraction procedures.
Thermal Stability: Mercaptoacetic acid benzyl ester exhibits limited thermal stability and is classified as unstable in air [9]. The compound requires storage under inert atmospheric conditions to prevent oxidative degradation of the thiol functionality.
Recommended Storage Temperature: Based on similar thioglycolic acid esters, storage at -20°C is recommended to maintain compound integrity over extended periods.
Heat Capacity and Thermal Conductivity: No experimental data for heat capacity, thermal conductivity, or thermal expansion coefficients have been reported in the available literature for mercaptoacetic acid benzyl ester.
Electrical Properties: No experimental determinations of electrical conductivity or dielectric constant have been reported for mercaptoacetic acid benzyl ester in the available scientific literature.
Magnetic Properties: Similarly, no data regarding magnetic susceptibility or related magnetic properties have been documented for this compound.
Additional Physical Characteristics:
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Formula | C₉H₁₀O₂S | - | [4] [10] |
Molecular Weight | 182.24 | g/mol | [4] [10] |
Physical State (20°C) | Liquid | - | [2] |
Density (20°C) | 1.166 ± 0.06 | g/cm³ | [4] [5] |
Specific Gravity (20/20°C) | 1.160-1.190 | - | [2] |
Boiling Point | 248-285.9 | °C | [4] [5] [6] [7] |
Refractive Index (n₂₀/D) | 1.554 | - | [5] [6] [7] [8] |
Flash Point | 182.7 | °C | [5] [6] [7] |
Vapor Pressure (25°C) | 0.00272 | mmHg | [5] [7] |
Comparison Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
---|---|---|---|---|
Mercaptoacetic Acid Benzyl Ester | 182.24 | 248-285.9 | 1.166 | 1.554 |
Thioglycolic Acid | 92.12 | 123 (at 29 mmHg) | 1.325 | 1.5030 |
Methyl Thioglycolate | 106.14 | 42-43 (at 10 mmHg) | 1.187 | 1.466 |
Butyl Thioglycolate | 148.22 | 194 | 1.03 | 1.455 |